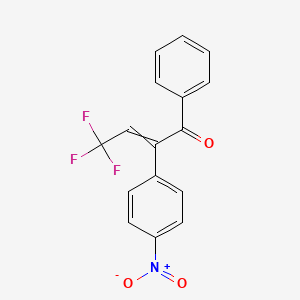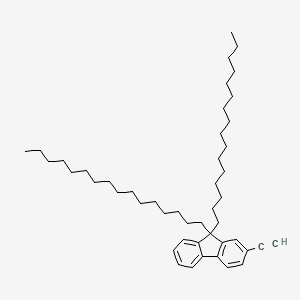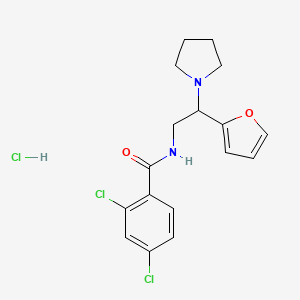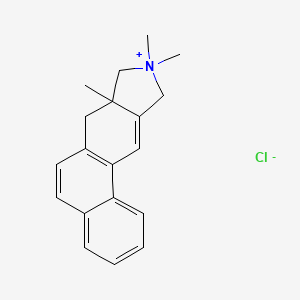
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position, a pentyl chain at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable pentyl-substituted aldehyde.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated indole derivative under palladium catalysis . This method provides a versatile and efficient route to synthesize various substituted indoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the pentyl substitution, which may affect its biological activity and chemical reactivity.
5-Pentyl-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group, which may influence its interaction with molecular targets.
2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde: Has a methyl group instead of a pentyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
属性
CAS 编号 |
920514-83-6 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C21H23NO2/c1-3-4-5-6-15-7-12-20-18(13-15)19(14-23)21(22-20)16-8-10-17(24-2)11-9-16/h7-14,22H,3-6H2,1-2H3 |
InChI 键 |
JAOYMFGPWXDEFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)
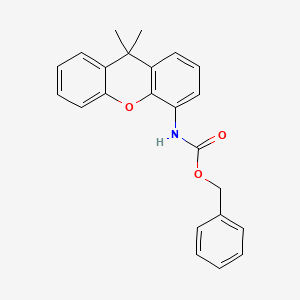
![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)

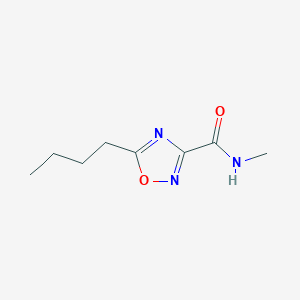
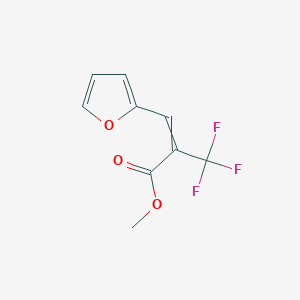
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
